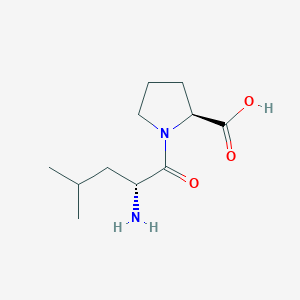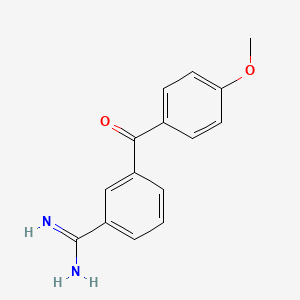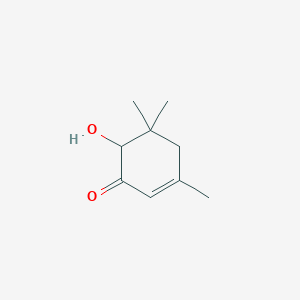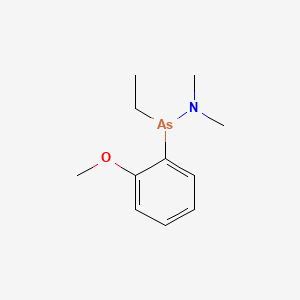
Arsinous amide, N,N-dimethyl-As-ethyl-As-(2-methoxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Arsinous amide, N,N-dimethyl-As-ethyl-As-(2-methoxyphenyl)-: is a chemical compound with a unique structure that includes 32 bonds, 14 non-hydrogen bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 ether (aromatic) bond . The compound consists of 18 hydrogen atoms, 11 carbon atoms, 1 nitrogen atom, and 1 oxygen atom
Analyse Chemischer Reaktionen
Arsinous amide, N,N-dimethyl-As-ethyl-As-(2-methoxyphenyl)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the aromatic ring or the amide group.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications, particularly in the fields of chemistry and biology. It is used as a reagent in organic synthesis and as a precursor for the preparation of other organoarsenic compounds. In biology, it may be used in studies involving arsenic-containing compounds and their effects on biological systems. Its unique structure also makes it a subject of interest in medicinal chemistry for the development of new therapeutic agents.
Wirkmechanismus
The mechanism of action of Arsinous amide, N,N-dimethyl-As-ethyl-As-(2-methoxyphenyl)- involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to form bonds with specific biomolecules, potentially leading to changes in their structure and function. The exact molecular targets and pathways involved
Eigenschaften
CAS-Nummer |
61130-99-2 |
|---|---|
Molekularformel |
C11H18AsNO |
Molekulargewicht |
255.19 g/mol |
IUPAC-Name |
N-[ethyl-(2-methoxyphenyl)arsanyl]-N-methylmethanamine |
InChI |
InChI=1S/C11H18AsNO/c1-5-12(13(2)3)10-8-6-7-9-11(10)14-4/h6-9H,5H2,1-4H3 |
InChI-Schlüssel |
HPPQLFVCYCKXEH-UHFFFAOYSA-N |
Kanonische SMILES |
CC[As](C1=CC=CC=C1OC)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,3-Dichloro-4-[5-nitro-2-(pyrrolidin-1-yl)phenyl]-1-phenylazetidin-2-one](/img/structure/B14593066.png)
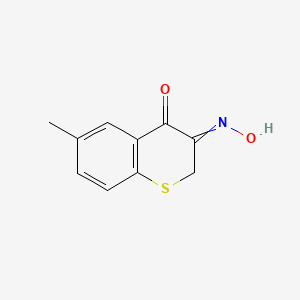
phosphanium bromide](/img/structure/B14593072.png)
![2-Azaspiro[4.5]decane, 2-(4-iodophenyl)-](/img/structure/B14593075.png)

![2,4-Dimethyl-1-[4-methyl-3-(propylsulfanyl)phenoxy]benzene](/img/structure/B14593091.png)
![1-[2-(Butylsulfanyl)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole](/img/structure/B14593098.png)
![Ethyl 2-[(but-2-en-1-yl)oxy]benzoate](/img/structure/B14593099.png)
